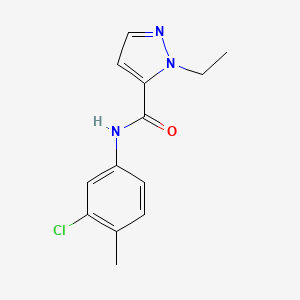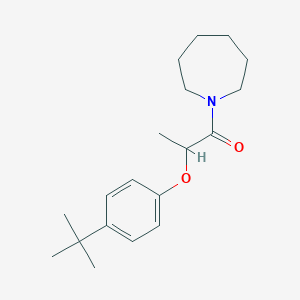![molecular formula C17H14N8O2S B10954163 11,13-dimethyl-4-[2-(4-nitropyrazol-1-yl)ethyl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10954163.png)
11,13-dimethyl-4-[2-(4-nitropyrazol-1-yl)ethyl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11,13-dimethyl-4-[2-(4-nitropyrazol-1-yl)ethyl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene is a complex organic compound with a unique structure. It contains multiple rings and heteroatoms, making it an interesting subject for chemical research. The compound’s structure includes a nitropyrazole moiety, which is known for its potential biological activity.
Preparation Methods
The synthesis of 11,13-dimethyl-4-[2-(4-nitropyrazol-1-yl)ethyl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene involves multiple steps. One common synthetic route starts with the preparation of the nitropyrazole intermediate, which is then reacted with various reagents to form the final compound. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the complex ring structure .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitropyrazole moiety can lead to the formation of nitro derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
11,13-dimethyl-4-[2-(4-nitropyrazol-1-yl)ethyl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of other complex molecules. In biology, its nitropyrazole moiety is studied for potential antimicrobial and anticancer activities. In medicine, it is investigated for its potential use in drug development. In industry, it is used in the production of advanced materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 11,13-dimethyl-4-[2-(4-nitropyrazol-1-yl)ethyl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene involves its interaction with specific molecular targets and pathways. The nitropyrazole moiety can interact with enzymes and receptors, leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Compared to other similar compounds, 11,13-dimethyl-4-[2-(4-nitropyrazol-1-yl)ethyl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene is unique due to its complex ring structure and the presence of multiple heteroatoms. Similar compounds include other nitropyrazole derivatives and tetracyclic compounds, but they may lack the specific combination of functional groups and structural features found in this compound .
Properties
Molecular Formula |
C17H14N8O2S |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
11,13-dimethyl-4-[2-(4-nitropyrazol-1-yl)ethyl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene |
InChI |
InChI=1S/C17H14N8O2S/c1-9-5-10(2)20-17-13(9)14-15(28-17)16-21-12(22-24(16)8-18-14)3-4-23-7-11(6-19-23)25(26)27/h5-8H,3-4H2,1-2H3 |
InChI Key |
OKCZNPQAPQBFSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C4=NC(=NN4C=N3)CCN5C=C(C=N5)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(E)-{5-[(4-chloro-3,5-dimethylphenoxy)methyl]furan-2-yl}methylidene]amino}-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10954084.png)
![[11-Chloro-7-(trifluoromethyl)-5,6-dihydrobenzo[H]pyrazolo[5,1-B]quinazolin-10-YL](4-methylpiperidino)methanone](/img/structure/B10954089.png)

![(5Z)-2-(4-chloroanilino)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B10954105.png)
![(5Z)-2-[4-(ethylsulfonyl)piperazin-1-yl]-5-[4-(propan-2-yloxy)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B10954107.png)
![5-[1-(4-bromo-1H-pyrazol-1-yl)propan-2-yl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B10954110.png)
![N'-(1,3-benzodioxol-5-ylmethylidene)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B10954111.png)
![7-(difluoromethyl)-5-phenyl-N-(1-propyl-1H-benzimidazol-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10954112.png)
![N'-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]furan-2-carbohydrazide](/img/structure/B10954116.png)
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[(2,5-dimethoxyphenyl)carbamothioyl]benzamide](/img/structure/B10954117.png)

![methyl 4,5-dimethyl-2-{[({3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amino)(oxo)acetyl]amino}thiophene-3-carboxylate](/img/structure/B10954121.png)

![1-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]-3-cyclohexylurea](/img/structure/B10954146.png)
